

Spectroscopic Profile of Homopiperazine: A Technical Guide

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Compound of Interest

Compound Name: Homopiperazine

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **Homopiperazine** (Hexahydro-1,4-diazepine), a crucial building block in medicinal chemistry and materials science. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and logical workflow visualizations to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **homopiperazine**. The following tables summarize the proton (^1H), carbon-13 (^{13}C), and nitrogen-15 (^{15}N) NMR data.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **homopiperazine** provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Chemical Shifts for **Homopiperazine**

Protons (Position)	Chemical Shift (δ) in ppm
-CH ₂ -CH ₂ -CH ₂ - (C6-H)	1.77
-NH-CH ₂ -CH ₂ - (C5-H, C7-H)	2.90
-NH-CH ₂ -CH ₂ -NH- (C2-H, C3-H)	2.93
-NH-	1.76

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the **homopiperazine** ring.

Table 2: ¹³C NMR Chemical Shifts and One-Bond C-H Coupling Constants for **Homopiperazine**

Carbon Atom (Position)	Chemical Shift (δ_c) in ppm	¹ J C-H (Hz)
C6	33.3	124.3
C5, C7	47.8	132.7
C2, C3	51.5	132.6

Solvent: CDCl₃, Reference: TMS at 0 ppm.[\[1\]](#)

¹⁵N NMR Spectroscopic Data

The ¹⁵N NMR spectrum provides insight into the electronic environment of the nitrogen atoms.

Table 3: ¹⁵N NMR Chemical Shift for **Homopiperazine**

Nitrogen Atom	Chemical Shift (δ_N) in ppm
N1, N4	-344.6

Solvent: CDCl_3 , Reference: MeNO_2 .^[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **homopiperazine** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR. For ^{15}N NMR, nitromethane (MeNO_2) can be used as an external reference.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
- ^{13}C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
- ^{15}N NMR: Due to the low gyromagnetic ratio and natural abundance of ^{15}N , a larger sample concentration and a significant number of scans are required. Polarization transfer techniques like INEPT or DEPT can be employed to enhance sensitivity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for **Homopiperazine** (Gas Phase)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch
2920 - 2950	Strong	C-H stretch (asymmetric)
2850 - 2870	Strong	C-H stretch (symmetric)
~1450	Medium	CH ₂ scissoring
~1130	Medium	C-N stretch

Data extracted from the NIST Gas-Phase IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of **Homopiperazine**

m/z	Relative Intensity (%)	Putative Fragment
100	~30	[M] ⁺ (Molecular Ion)
70	100	[M - CH ₂ NH] ⁺
57	~80	[C ₃ H ₇ N] ⁺
44	~95	[C ₂ H ₆ N] ⁺
43	~70	[C ₂ H ₅ N] ⁺

Data obtained from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry

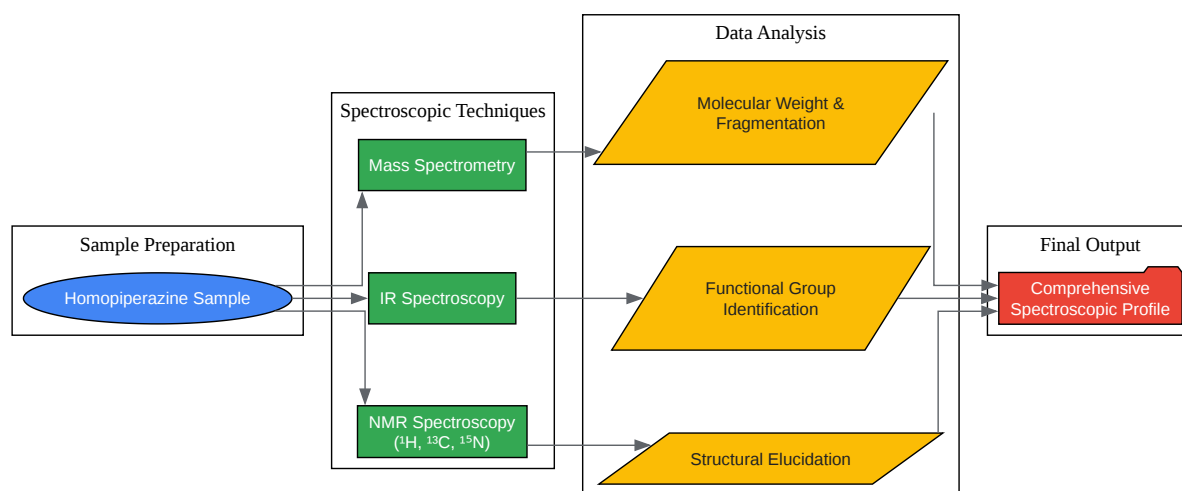
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- **Sample Preparation:** Prepare a dilute solution of **homopiperazine** in a volatile organic solvent (e.g., methanol or dichloromethane).

- GC Separation:
 - Column: Use a suitable capillary column for amine analysis (e.g., a wax or a low-bleed phenyl-methylpolysiloxane column).
 - Injector Temperature: Typically set around 250 °C.
 - Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.
 - Carrier Gas: Helium at a constant flow rate.
- MS Detection:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 35-300.
 - Ion Source Temperature: Typically maintained around 230 °C.

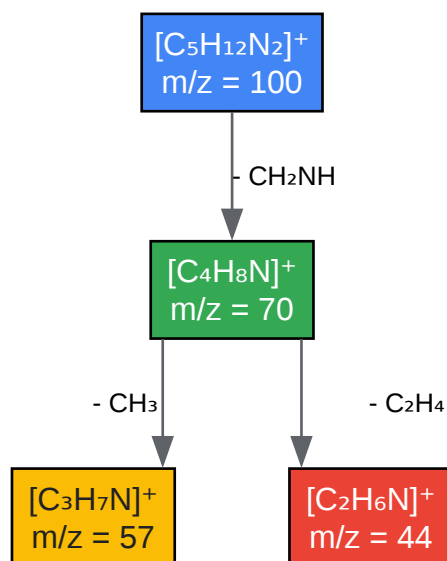
Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a potential fragmentation pathway for **homopiperazine**.



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Caption: General workflow for the spectroscopic analysis of **homopiperazine**.



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Caption: Proposed EI fragmentation pathway for **homopiperazine**.

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References

- 1. researchgate.net [researchgate.net]
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